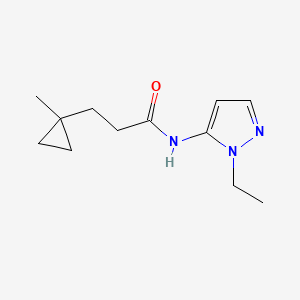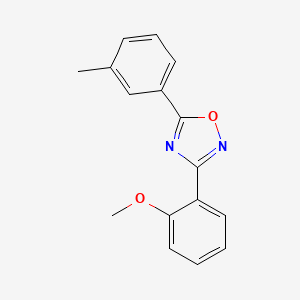
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as EPPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as cyclopropyl amides and possesses unique structural features that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in inflammation and cell growth. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cell growth. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to induce apoptosis in cancer cells, possibly through the modulation of the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce the expression of inflammatory genes such as COX-2 and inducible nitric oxide synthase. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may protect against oxidative stress-related damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide also possesses limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which may limit its use in certain experimental conditions. Furthermore, the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of research could be to further elucidate the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. This could involve investigating the signaling pathways involved in N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide's anti-inflammatory and anticancer effects. Additionally, future research could focus on optimizing the synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide to improve yield and purity. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide could be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the safety and efficacy of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in animal models and clinical trials.
Conclusion
In conclusion, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, or N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, is a novel compound that possesses unique structural features and potential therapeutic applications. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its anti-inflammatory, anticancer, and antioxidant properties. While N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses advantages for lab experiments, it also possesses limitations that need to be addressed. Future research could focus on elucidating the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, optimizing its synthesis, and investigating its potential use in combination therapy and clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multistep process that starts with the reaction of 1-methylcyclopropylamine with 1-ethyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been optimized to improve yield and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15-10(5-9-13-15)14-11(16)4-6-12(2)7-8-12/h5,9H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJGSCYCCIOOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)CCC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)